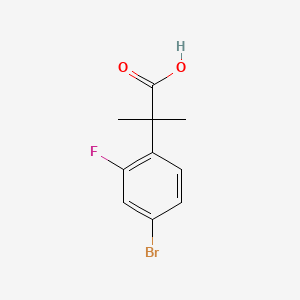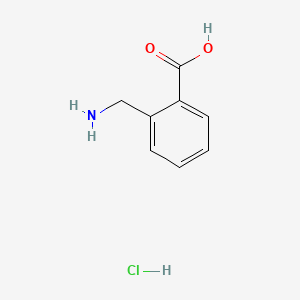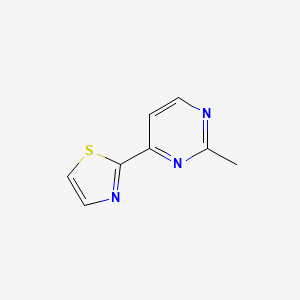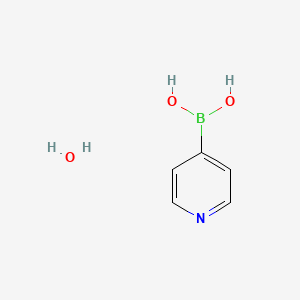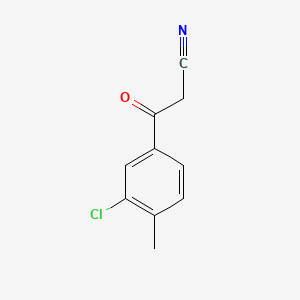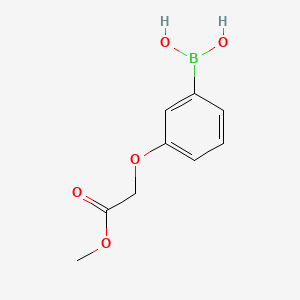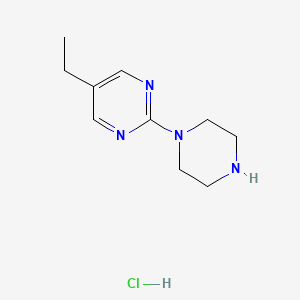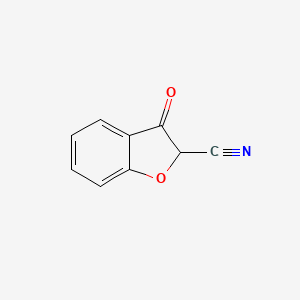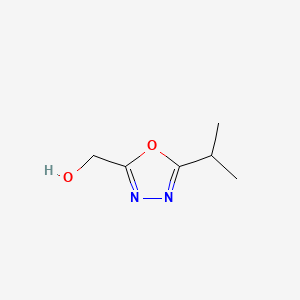![molecular formula C17H16N4O4 B595072 2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline CAS No. 1812-69-7](/img/structure/B595072.png)
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline is an organic compound that belongs to the class of dinitroanilines These compounds are characterized by the presence of two nitro groups attached to an aniline ring
Vorbereitungsmethoden
The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline typically involves the reaction of 2,4-dinitroaniline with a suitable aldehyde or ketone to form the Schiff base. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen gas, metal hydrides, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its vibrant color and chemical stability.
Wirkmechanismus
The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, where the nitro groups generate reactive oxygen species, or direct binding to active sites on enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline include other dinitroanilines such as 2,4-dinitrodiphenylamine and 2,4-dinitrophenylhydrazine. These compounds share the presence of nitro groups attached to an aromatic ring but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its cyclobutyl and phenyl substituents, which confer distinct chemical and physical properties compared to other dinitroanilines.
Eigenschaften
CAS-Nummer |
1812-69-7 |
|---|---|
Molekularformel |
C17H16N4O4 |
Molekulargewicht |
340.339 |
IUPAC-Name |
2,4-dinitro-N-[(Z)-(1-phenylcyclobutyl)methylideneamino]aniline |
InChI |
InChI=1S/C17H16N4O4/c22-20(23)14-7-8-15(16(11-14)21(24)25)19-18-12-17(9-4-10-17)13-5-2-1-3-6-13/h1-3,5-8,11-12,19H,4,9-10H2/b18-12- |
InChI-Schlüssel |
JSCFLIVBJWIDIA-PDGQHHTCSA-N |
SMILES |
C1CC(C1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Synonyme |
1-Phenylcyclobutanecarbaldehyde 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


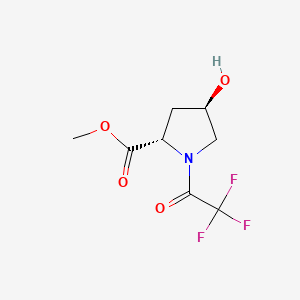
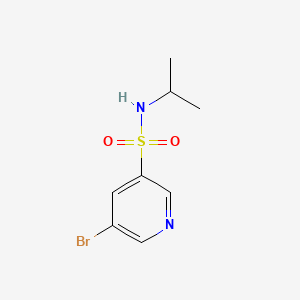
![Ethyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594991.png)

